molecular formula C8H7FN2O B3162413 (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 878197-92-3

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B3162413
CAS No.: 878197-92-3
M. Wt: 166.15 g/mol
InChI Key: JKFPKLUYRZNUGK-UHFFFAOYSA-N
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Description

“(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.155g/mol . It is a derivative of the imidazopyridine family, which is known for its unique electronic and chemical properties .


Synthesis Analysis

The synthesis of this compound involves intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . A modified protocol for the dehydration of formamides to isocyanides has been found to be tolerant of an unprotected hydroxyl functional group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered imidazole ring fused with a six-membered pyridine ring, with a fluorine atom at the 5-position and a methanol group at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on nucleophilic aromatic substitution . The use of non-nucleophilic alcoholic solvents like tert-butanol, rather than methanol, can increase the yield of the reaction by reducing the competing intermolecular reaction .

Scientific Research Applications

Efficient Synthesis Approaches

The synthesis of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives has been a topic of interest in recent scientific research. A notable method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions, leading to novel tetracyclic imidazo[1,2-a]pyridine derivatives. The use of tert-butanol instead of methanol as a solvent was found to increase the yield by reducing competing intermolecular reactions (Changunda et al., 2020).

Functionalization and Reactivity

The functionalization of imidazo[1,2-a]pyridines through one-pot synthesis techniques has been explored, providing pathways to produce compounds with significant Stokes' shift and tunable quantum yields. Such methodologies enable the design of low-cost emitters for various applications, indicating the versatility of this compound in synthesizing optically active materials (Volpi et al., 2017).

Biological and Photophysical Applications

Extended Pi-Conjugated Systems

The development of extended pi-conjugated systems using bis-3-aminoimidazo[1,2-a] pyridines, pyrimidines, and pyrazines showcases the compound's potential in creating novel materials for electronic and photonic applications. These systems were synthesized via a novel pseudo five-component condensation, highlighting the compound's utility in complex molecular constructions (Shaabani et al., 2009).

Bioisosteric Applications

The exploration of fluorinated imidazo[1,2-a]pyridines as bioisosteric replacements in pharmaceuticals is another significant area. For instance, 8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine, with potential applications as an allosteric modulator ligand of the GABA A receptor, demonstrating the compound's relevance in drug design (Humphries et al., 2006).

Future Directions

The imidazopyridine family, to which this compound belongs, continues to generate much research interest in synthetic chemistry due to their biological importance . Future research may focus on developing safe synthetic methodologies that efficiently access imidazopyridines and their associated derivatives .

Properties

IUPAC Name

(5-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFPKLUYRZNUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704456
Record name (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878197-92-3
Record name (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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